molecular formula C18H25N3O3 B3025838 N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine CAS No. 1890250-16-4

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

Cat. No.: B3025838
CAS No.: 1890250-16-4
M. Wt: 331.4 g/mol
InChI Key: HCGKRLHOLBHGBK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMB butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of tetrahydrocannabinol, the active component of cannabis. These compounds are often used recreationally and have been associated with various health risks. AMB butanoic acid metabolite is specifically a metabolite of AMB, a synthetic cannabinoid, and is formed through the metabolic process in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AMB butanoic acid metabolite involves the synthesis of its parent compound, AMB, followed by its metabolic conversion. The synthesis of AMB typically involves the reaction of indazole derivatives with various reagents to form the desired cannabinoid structure. The metabolic conversion to AMB butanoic acid metabolite occurs through ester hydrolysis, where the methyl ester functional group is transformed into a terminal carboxylic acid .

Industrial Production Methods: Industrial production of synthetic cannabinoids, including AMB, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The production process includes the synthesis of the parent compound, followed by purification and characterization to ensure the desired chemical structure and purity. The metabolites, including AMB butanoic acid metabolite, are typically studied in laboratory settings rather than produced industrially .

Chemical Reactions Analysis

Types of Reactions: AMB butanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

AMB butanoic acid metabolite has several scientific research applications:

Mechanism of Action

The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. Synthetic cannabinoids, including AMB, act as agonists at cannabinoid receptor type 1 and type 2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The metabolite exerts its effects by binding to these receptors and modulating their activity .

Comparison with Similar Compounds

Comparison: AMB butanoic acid metabolite is unique in its specific structure and metabolic pathway. While other synthetic cannabinoids also produce butanoic acid metabolites, the exact chemical structure and metabolic intermediates can vary. This uniqueness is important for forensic analysis and the identification of specific synthetic cannabinoid use .

Properties

IUPAC Name

(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKRLHOLBHGBK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342562
Record name (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-16-4
Record name (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
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